N-(Hydroxymethyl)nicotinamide
Overview
Description
Hydroxymethylnicotinamide is a pyridinecarboxamide. It is functionally related to a nicotinamide.
Mechanism of Action
Target of Action
N-(Hydroxymethyl)nicotinamide is a derivative of nicotinamide . Nicotinamide is a component of the coenzyme NAD (Nicotinamide Adenine Dinucleotide), which plays a crucial role in several enzymatic reactions . The primary targets of nicotinamide are enzymes such as sirtuins and poly- (ADP-ribose) polymerases (PARP) .
Mode of Action
Nicotinamide influences the activity of several enzymes critical to basic cellular activity . It is involved in the prevention and/or cure of conditions like blacktongue and pellagra .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of nicotinamide, given their structural similarity. Nicotinamide is essential for the formation of NAD+, a crucial coenzyme in redox reactions . It influences the activity of several enzymes, affecting various biochemical pathways .
Pharmacokinetics
Given its structural similarity to nicotinamide, it may share similar pharmacokinetic properties .
Result of Action
Biochemical Analysis
Biochemical Properties
N-(Hydroxymethyl)nicotinamide interacts with various enzymes and proteins. It is known to be involved in the activity of Nicotinamide N-methyltransferase (NNMT), a metabolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl methionine (SAM) as a methyl donor . This interaction directly links one-carbon metabolism with a cell’s methylation balance and nicotinamide adenine dinucleotide (NAD+) levels .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to enhance the expansion of functional Natural Killer (NK) cells in cultures stimulated with IL-2 and IL-15 . Furthermore, it prevents chemo-induced mitochondrial defects, such as DNA damage and low cellular energy in neurons derived from human stem cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in NAD+ synthesis. It is a substrate for NNMT, which uses SAM as a methyl donor. This process directly links one-carbon metabolism with a cell’s methylation balance and NAD+ levels . The compound also influences the activity of other enzymes and proteins, contributing to various cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound is used in thin-layer chromatography-densitometric measurements for determination in tablets and stability evaluation in solutions .
Metabolic Pathways
This compound is involved in the NAD+ synthesis pathway, where it serves as a substrate for NNMT . This process directly links one-carbon metabolism with a cell’s methylation balance and NAD+ levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. For instance, the Slc12a8 gene encodes a protein that is a specific NMN transporter in mammals .
Subcellular Localization
It is known that related compounds, such as NMNAT2, are localized to specific subcellular compartments, such as the Golgi complex and mitochondria .
Properties
IUPAC Name |
N-(hydroxymethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-5-9-7(11)6-2-1-3-8-4-6/h1-4,10H,5H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFKIOFLCXKVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189205 | |
Record name | Nicoform | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-99-1 | |
Record name | N-(Hydroxymethyl)nicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3569-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicoform | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicoform | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(hydroxymethyl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(HYDROXYMETHYL)NICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N1YGM997E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common analytical methods used to determine the concentration of N-(Hydroxymethyl)nicotinamide?
A1: Two primary analytical methods have been explored for this compound quantification:
- Thin-layer chromatography (TLC) with densitometric detection: This method, employed by Krzek et al. [], utilizes silica gel plates and a chloroform-ethanol mobile phase. Densitometric measurements at 260 nm allow for accurate quantification, demonstrating good precision and a low detection limit [].
- Spectrophotometry: This method, described by Yang et al. [], involves converting this compound to its acetate derivative, followed by hydroxamation and complexation with ferric ions. The resulting colored solution is then analyzed spectrophotometrically at 524 nm [].
Q2: How stable is this compound in basic solutions, and what is the decomposition mechanism?
A: Krzek et al. [] investigated the stability of this compound in basic solutions using densitometric measurements. They found that the compound undergoes decomposition following first-order reaction kinetics. The calculated kinetic and thermodynamic parameters at 30°C suggest a relatively fast degradation rate [].
Q3: What is the potential of this compound in drug development?
A: this compound demonstrates potential as a building block for drugs with combined anti-inflammatory and antibacterial properties. This is due to its ability to release both 1-methylnicotinamide (MNA+), known for its anti-inflammatory effects, and formaldehyde, a known antibacterial agent [].
Q4: What are the known synthetic pathways for this compound?
A: The synthesis of this compound can be achieved by reacting nicotinamide with formaldehyde in the presence of a base like potassium carbonate [, ]. This condensation reaction has been optimized to achieve yields exceeding 70% [].
Q5: What are the implications of complexation between this compound and cyclodextrins?
A: While the provided abstract [] doesn't delve into the specific implications, complexation with cyclodextrins is a common strategy to enhance the solubility, stability, and bioavailability of drug molecules. Further research on the interaction between this compound and cyclodextrins could elucidate their potential in pharmaceutical formulations.
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